[2-(diethylamino)ethyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a diethylaminoethyl group and a trifluoromethyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the alkylation of [1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new therapeutic agents.
Medicine
In medicine, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting neurological disorders or other diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(diethylamino)ethyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
The uniqueness of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the diethylaminoethyl group provides flexibility in forming various interactions with biological targets.
Properties
Molecular Formula |
C12H21F3N4 |
---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H21F3N4/c1-4-19(5-2)7-6-16-8-10-9-17-18(3)11(10)12(13,14)15/h9,16H,4-8H2,1-3H3 |
InChI Key |
FCEHFSFSDJGWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=C(N(N=C1)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.